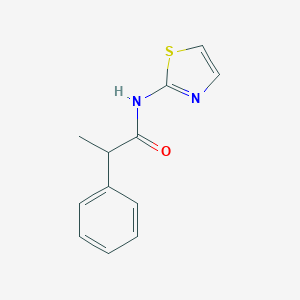
6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of 6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may induce apoptosis, which is a programmed cell death mechanism.
Biochemical and physiological effects:
6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial for the treatment of inflammatory diseases and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide in lab experiments include its potential therapeutic applications, its anti-cancer properties, and its anti-inflammatory and anti-oxidant properties. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to explore its potential use in the treatment of inflammatory diseases and oxidative stress-related disorders. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide can be achieved through a multistep process. The first step involves the reaction of 2-trimethylsilyloxy-1H-indole-3-carboxylic acid with fluoroacetic anhydride to obtain 2-trimethylsilyloxy-6-fluoro-1H-indole-3-carboxylic acid. This intermediate is then reacted with hydroxylamine-O-sulfonic acid to obtain the desired product.
Aplicaciones Científicas De Investigación
6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propiedades
Nombre del producto |
6-fluoro-1-hydroxy-N,N,2-trimethyl-1H-indole-3-carboxamide |
|---|---|
Fórmula molecular |
C12H13FN2O2 |
Peso molecular |
236.24 g/mol |
Nombre IUPAC |
6-fluoro-1-hydroxy-N,N,2-trimethylindole-3-carboxamide |
InChI |
InChI=1S/C12H13FN2O2/c1-7-11(12(16)14(2)3)9-5-4-8(13)6-10(9)15(7)17/h4-6,17H,1-3H3 |
Clave InChI |
FZUQKEFIJPKMIF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1O)C=C(C=C2)F)C(=O)N(C)C |
SMILES canónico |
CC1=C(C2=C(N1O)C=C(C=C2)F)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
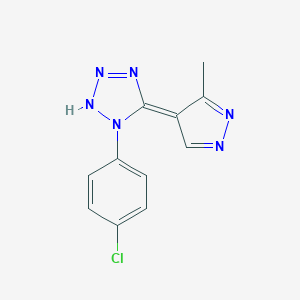
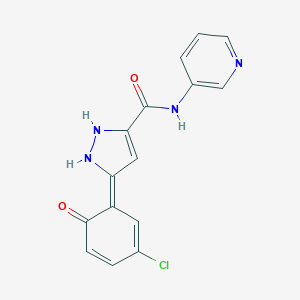
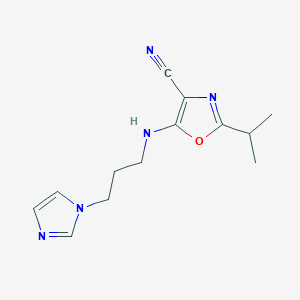
![10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2',3':4,5]pyrimido[1,2-c]phthalazin-12-one](/img/structure/B258202.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
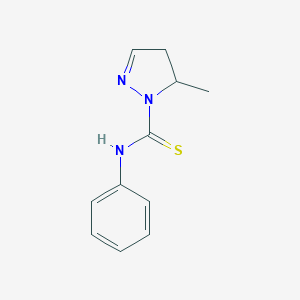
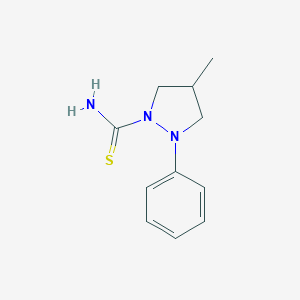
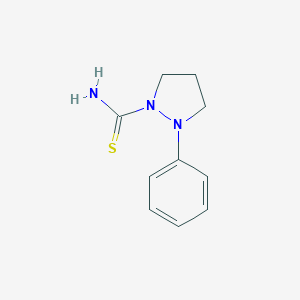
![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)
